molecular formula C14H12ClNO B13007614 3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13007614
M. Wt: 245.70 g/mol
InChI Key: BNFQIVBGTSBXGX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with 4-chlorobenzaldehyde under acidic conditions, leading to the formation of the oxazine ring. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit cell proliferation in breast cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the chlorophenyl group, which can enhance its chemical reactivity and potential biological activities. This structural feature distinguishes it from other oxazine derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C14H12ClNO/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8,13,16H,9H2

InChI Key

BNFQIVBGTSBXGX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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